molecular formula C10H8O3 B1294989 3-Oxoindane-1-carboxylic acid CAS No. 29427-69-8

3-Oxoindane-1-carboxylic acid

Cat. No.: B1294989
CAS No.: 29427-69-8
M. Wt: 176.17 g/mol
InChI Key: HXLJFMRZKCSTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxoindane-1-carboxylic acid is an organic compound with the molecular formula C10H8O3 It is a member of the indanones family and is characterized by a fused bicyclic structure consisting of an indane ring with a carboxylic acid and a ketone functional group

Mechanism of Action

Target of Action

This compound is a member of indanones , a class of compounds that have been studied for various biological activities.

Mode of Action

It is known that this compound participates in the synthesis of 3-hydroxymethyl-1-indanol , but the exact interaction with its potential targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

As a member of indanones , it may potentially influence various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxoindane-1-carboxylic acid are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 176.17 , which is within the range generally favorable for oral bioavailability.

Result of Action

It is known to participate in the synthesis of 3-hydroxymethyl-1-indanol

Biochemical Analysis

Biochemical Properties

3-Oxoindane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it participates in the synthesis of 3-hydroxymethyl-1-indanol, a compound with potential pharmacological applications . The interaction of this compound with enzymes such as chiral stationary phases (CSPs) during supercritical fluid chromatography (SFC) has been reported . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can impact the growth and proliferation of certain cell types, including bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . These effects are essential for understanding the compound’s potential as a therapeutic agent and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been reported to participate in the synthesis of 3-hydroxymethyl-1-indanol, indicating its role in enzyme-mediated reactions . Additionally, changes in gene expression and cellular signaling pathways are part of the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. This compound has been shown to have a half-life of approximately 1.199 days when exposed to hydroxyl radicals

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects. For instance, the compound’s impact on metabolic pathways and cellular health can be dose-dependent, with higher doses potentially causing disruptions in cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been reported to participate in the synthesis of 3-hydroxymethyl-1-indanol, indicating its role in metabolic pathways involving indanones . Additionally, its interactions with bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa suggest its involvement in microbial metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its pharmacokinetics. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed within various cellular compartments . This information is essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have indicated that this compound can localize within the cytoplasm and interact with various cellular components . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Oxoindane-1-carboxylic acid involves the conversion of 3-chloroindene to its lithium derivative, followed by carboxylation to yield 3-chloroindenel-carboxylic acid. This intermediate is then converted to this compound through hydrolysis and oxidation reactions . Another method involves the use of indan-1-ones as starting materials, which are subjected to various substitution reactions to introduce the carboxylic acid group at the 1-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Oxoindane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1-indanecarboxylic acid
  • 3-Oxo-1,2-dihydroindene-1-carboxylic acid
  • 3-Oxoindane-1-carboxylic acid

Uniqueness

This compound is unique due to its specific structural features, including the fused bicyclic indane ring and the presence of both a carboxylic acid and a ketone functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLJFMRZKCSTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308884
Record name 3-Oxo-1-indancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29427-69-8
Record name 3-Oxo-1-indancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29427-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29427-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxo-1-indancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxoindane-1-carboxylic acid
Reactant of Route 2
3-Oxoindane-1-carboxylic acid
Reactant of Route 3
3-Oxoindane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Oxoindane-1-carboxylic acid
Reactant of Route 5
3-Oxoindane-1-carboxylic acid
Reactant of Route 6
3-Oxoindane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.